Trichloro(hex-1-YN-1-YL)silane

Description

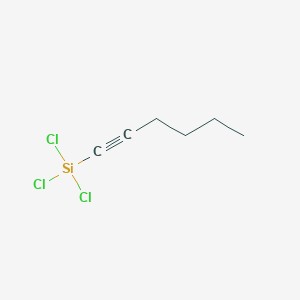

Trichloro(hex-1-yn-1-yl)silane (C₆H₉Cl₃Si) is an organosilicon compound characterized by a trichlorosilane group bonded to a hex-1-yn-1-yl substituent (a six-carbon alkyne chain). These compounds are pivotal in materials science, serving as surfactants, hydrophobic modifiers, and precursors for nanoparticle synthesis. For instance, trichloro(hexyl)silane acts as both a surfactant and reactant in silicon nanocrystal (Si NC) fabrication, forming self-assembled reverse micelles with a SiCl₄ core .

Properties

CAS No. |

918546-28-8 |

|---|---|

Molecular Formula |

C6H9Cl3Si |

Molecular Weight |

215.6 g/mol |

IUPAC Name |

trichloro(hex-1-ynyl)silane |

InChI |

InChI=1S/C6H9Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-4H2,1H3 |

InChI Key |

XYCQAMAGCDTSHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#C[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Deprotonation and Electrophilic Quenching

Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C selectively deprotonates 1-hexyne, forming lithium hex-1-yn-1-ide. Subsequent addition of trichlorosilyl chloride (Cl₃SiCl) or trichlorosilyl triflate (Cl₃SiOTf) yields the target compound via nucleophilic substitution.

Representative Procedure

- Deprotonation : 1-Hexyne (1.0 equiv) is added dropwise to a stirred solution of LDA (1.1 equiv) in THF at −78°C under nitrogen. The mixture is stirred for 30 minutes to ensure complete lithiation.

- Electrophilic Quenching : Trichlorosilyl triflate (1.05 equiv) is introduced, and the reaction is warmed to 0°C over 2 hours.

- Workup : The mixture is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via vacuum distillation (bp 85–90°C at 10 mmHg) to isolate this compound in 65–75% yield.

Key Considerations

- Electrophile Reactivity : Trichlorosilyl triflate (Cl₃SiOTf) outperforms Cl₃SiCl due to its enhanced electrophilicity, improving reaction efficiency.

- Solvent : Polar aprotic solvents like THF stabilize the lithium acetylide intermediate.

- Yield Limitations : Competing side reactions, such as oligomerization of the acetylide, may reduce yields unless stoichiometry and temperature are tightly controlled.

Transition Metal-Catalyzed Hydrosilylation

Transition metal catalysts enable the direct coupling of terminal alkynes with hydrosilanes under mild conditions. Iridium-based systems, noted for their tolerance of functional groups, offer a scalable route to this compound.

Iridium-Catalyzed Silylation

A catalytic system comprising [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) and iodotrimethylsilane (TMSI) facilitates the silylation of 1-hexyne with trichlorosilane (HSiCl₃). The reaction proceeds via oxidative addition of HSiCl₃ to the iridium center, followed by alkyne insertion and reductive elimination.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)Cl]₂ (2 mol %) |

| Silane | HSiCl₃ (1.2 equiv) |

| Additive |

Chemical Reactions Analysis

Types of Reactions: Trichloro(hex-1-YN-1-YL)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium alkoxides or amines can facilitate substitution reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trichloro(hex-1-YN-1-YL)silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound is employed in the modification of biomolecules for research purposes.

Industry: this compound is used in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of trichloro(hex-1-YN-1-YL)silane involves its interaction with various molecular targets. The compound can form covalent bonds with organic molecules, leading to the modification of their properties. This interaction is facilitated by the presence of reactive silicon-chlorine bonds, which can undergo hydrolysis to form silanols. These silanols can further react with other molecules, leading to the formation of siloxane linkages .

Comparison with Similar Compounds

Structural and Functional Variations

Reactivity and Selectivity

- Catalytic Hydrosilylation : Trichloro(3-chloropropyl)silane is synthesized via Rh-catalyzed hydrosilylation of allyl chloride, achieving >99% selectivity, outperforming traditional Pt catalysts . This highlights the role of ligand design in enhancing silane reactivity.

- Fluorinated Analogues : Fluorinated silanes like FOTS exhibit unique interfacial properties due to their low surface energy, making them ideal for liquid metal etching and anti-fouling coatings .

- Alkyl Chain Length : Longer alkyl chains (e.g., octyl vs. hexyl) increase hydrophobicity but reduce solubility in polar solvents. For example, trichloro(octyl)silane-modified membranes achieve cetane-water separation efficiencies >95% .

Q & A

Basic: How can researchers design experiments to synthesize silicon nanocrystals using trichloro(hex-1-yn-1-yl)silane?

Methodological Answer:

this compound (THS) serves dual roles as a surfactant and reactant in silicon nanocrystal (Si NC) synthesis. A typical protocol involves:

Reverse Micelle Formation : Mix THS with silicon tetrachloride (SiCl₄) in dry toluene under inert conditions. THS self-assembles into a shell around SiCl₄, forming reverse micelles.

Reduction : Introduce reducing agents (e.g., LiAlH₄) to convert SiCl₄ to elemental silicon.

Sonication : Ensure uniform mixing by sonicating the solution for ~35 minutes.

Purification : Centrifuge and wash with anhydrous solvents to remove unreacted precursors .

Key Parameters : Ratios of THS:SiCl₄ (e.g., 350 μL:200 μL), solvent choice (toluene for stability), and reaction time.

Advanced: What strategies optimize the synthesis of THS-derived silicon nanocrystals to minimize polydispersity?

Methodological Answer:

Polydispersity arises from inconsistent nucleation and growth. Advanced strategies include:

- Temperature Gradients : Gradual heating (40–80°C) during reduction to control nucleation rates.

- Ligand Engineering : Co-surfactants (e.g., oleylamine) improve micelle stability.

- In Situ Monitoring : Use UV-Vis spectroscopy to track absorption peaks (e.g., 450–600 nm for Si NCs) and adjust reaction kinetics dynamically.

- Post-Synthesis Fractionation : Size-selective precipitation with ethanol/hexane mixtures .

Data Contradictions : Larger nanocrystals may form at higher THS concentrations despite theoretical predictions; systematic DOE (Design of Experiments) is recommended to resolve discrepancies .

Basic: How do researchers characterize surface coatings derived from THS in material science applications?

Methodological Answer:

THS is used to create hydrophobic surfaces. Standard characterization methods:

Contact Angle Goniometry : Measures hydrophobicity (e.g., >110° for fluorinated surfaces).

X-ray Photoelectron Spectroscopy (XPS) : Confirms silicon and chlorine bonding states (Si-Cl peaks at ~102 eV).

Atomic Force Microscopy (AFM) : Assesses coating uniformity and thickness .

Protocol Note : Ensure substrates (e.g., glass) are pre-cleaned via sonication in Milli-Q water before THS deposition .

Advanced: How can contradictions in surface energy data from THS-modified surfaces be resolved?

Methodological Answer:

Contradictions (e.g., varying contact angle measurements) may stem from:

- Environmental Contamination : Conduct experiments in controlled humidity (<30% RH).

- Substrate Heterogeneity : Use AFM to identify uncoated regions.

- Time-Dependent Degradation : Perform stability tests under UV exposure or thermal stress.

Statistical Approach : Replicate measurements across multiple batches and apply ANOVA to identify outliers .

Basic: What safety protocols are critical when handling THS in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of HCl fumes (released during hydrolysis).

- Storage : Keep in sealed containers under inert gas (Ar/N₂) at room temperature, away from moisture .

Emergency Measures : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can researchers mitigate hazards during large-scale reactions involving THS?

Methodological Answer:

- Reactor Design : Use jacketed reactors with cooling systems to manage exothermic reactions (e.g., hydrolysis).

- Real-Time Monitoring : Implement inline FTIR to detect HCl gas release.

- Waste Management : Trap HCl using NaOH scrubbers and recycle solvents via fractional distillation .

Basic: How does the reactivity of THS compare to other alkyne-functionalized silanes in click chemistry?

Methodological Answer:

THS exhibits higher reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) due to:

- Electron-Withdrawing Cl Groups : Enhance alkyne electrophilicity.

- Steric Effects : The hexyl chain reduces steric hindrance compared to bulkier analogs.

Experimental Validation : Compare reaction rates with trichloro(propynyl)silane using kinetic NMR .

Advanced: What mechanistic insights explain substituent effects on THS reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Isotopic Labeling : Use deuterated THS (Si-Cl → Si-D) to track Si-C bond formation via GC-MS.

- Solvent Screening : Polar aprotic solvents (DMF, THF) stabilize intermediates, while non-polar solvents favor dimerization .

Basic: What analytical techniques validate the purity of THS after synthesis?

Methodological Answer:

- GC-MS : Detects volatile impurities (e.g., unreacted hex-1-yne).

- ¹H/²⁹Si NMR : Confirm absence of hydrolyzed silanols (δ ~ -10 ppm for Si-Cl).

- Elemental Analysis : Verify C/Si/Cl ratios match theoretical values (C₆H₉Cl₃Si) .

Advanced: How can researchers address discrepancies in THS stability data under ambient conditions?

Methodological Answer:

- Accelerated Aging Studies : Expose THS to controlled humidity (e.g., 50% RH) and monitor hydrolysis via Raman spectroscopy.

- Multivariate Analysis : Correlate degradation rates with trace water content (Karl Fischer titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.